molecular formula C8H5Cl3F2O B1461841 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride CAS No. 1803714-26-2

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride

Cat. No. B1461841
M. Wt: 261.5 g/mol
InChI Key: ACJFIBJNSFABMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride, also known as 6-DFMBC, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of organic syntheses and can be used as a starting material in the preparation of a range of compounds. 6-DFMBC has been widely studied in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The exact mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules, such as fatty acids and cholesterol. In addition, it is believed to interfere with the activity of enzymes involved in the metabolism of drugs, and may also inhibit the activity of enzymes involved in the synthesis of proteins.

Biochemical And Physiological Effects

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the biosynthesis of essential molecules, such as fatty acids and cholesterol. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and may also inhibit the activity of enzymes involved in the synthesis of proteins. In vivo studies have shown that it can reduce inflammation and pain, and may also have anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. However, it can be toxic and can cause irritation to the skin and eyes, and should be handled with care.

Future Directions

The potential applications of 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride are vast and there are numerous future directions that could be explored. These include further studies into its mechanism of action, its potential use as an anti-inflammatory and anti-tumor agent, and its potential use in drug discovery and development. In addition, further studies into its safety and toxicity profiles could be conducted, as well as studies into its potential use in other areas, such as medicinal chemistry and chemical biology.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride has been used in a variety of scientific research applications, such as drug discovery and development, medicinal chemistry, and chemical biology. It has been used as a starting material in the preparation of a range of compounds, such as anti-inflammatory drugs, antifungals, and antivirals. In addition, it has been used in the synthesis of a variety of other compounds, such as peptides, nucleotides, and peptidomimetics.

properties

IUPAC Name

1,5-dichloro-2-(chloromethyl)-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFIBJNSFABMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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